2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid
Description
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Properties
IUPAC Name |
2-[[[2-(4-bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O5/c17-10-5-7-11(8-6-10)24-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(22)23/h5-8,12-13H,1-4,9H2,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQXLFXCLOGWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Cyclohexane ring with a carboxylic acid group.
- Functional Groups :
- Bromophenoxy moiety, which is known to enhance biological activity.
- Acetamido and carbamoyl substituents that may influence its pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C14H16BrN2O4 |
| Molecular Weight | 356.19 g/mol |
| Melting Point | 204-205 °C |
| Solubility | Soluble in DMSO, ethanol |
Antitumor Activity
Research has indicated that derivatives of compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of a structurally similar compound on human cancer cell lines. The results demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent antiproliferative activity .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that compounds with similar structures can act as inhibitors for angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure.
Table 2: ACE Inhibition Data
| Compound Name | IC50 (µM) |
|---|---|
| Compound A | 0.07 |
| Compound B | 1.6 |
| Compound C | 22 |
This data suggests that modifications to the structure can significantly affect enzyme inhibition potency .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of bromophenyl-containing compounds. For example, derivatives have been tested against various bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin.
Case Study: Antimicrobial Testing
In one study, several bromophenyl derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
The biological activities of This compound are likely mediated through multiple mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Enzyme Interaction : The presence of the bromophenyl group may enhance binding affinity to target enzymes, influencing their catalytic activity.
Molecular Dynamics Simulations
Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, with limited hydrogen bonding interactions. This insight helps elucidate how structural features contribute to biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial properties , particularly as an inhibitor of bacterial DNA gyrase, which is a critical enzyme in bacterial replication and transcription. Compounds that target DNA gyrase can potentially serve as antibiotics, addressing the growing concern of antibiotic resistance. For example, studies have shown that derivatives of bromophenyl compounds exhibit significant activity against various bacterial strains, suggesting that modifications to the structure can enhance efficacy and selectivity .
Anticancer Research
Research indicates that compounds similar to 2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid may have potential as anticancer agents . The structural features of this compound allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, compounds with similar functionalities have been reported to inhibit tumor growth in preclinical models by inducing apoptosis in cancer cells .
Synthesis of Novel Therapeutics
The synthesis of this compound often involves complex organic reactions, including the use of various coupling agents and protecting groups to achieve the desired molecular architecture. The methodologies developed for synthesizing such compounds contribute to the broader field of organic synthesis, enabling researchers to create novel therapeutic agents with improved pharmacological profiles. For instance, scalable synthetic routes have been established that facilitate the production of these compounds for further biological evaluation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for drug development. By modifying different components of the molecule, researchers can systematically evaluate how changes affect biological activity and pharmacokinetics. This approach has led to the identification of more potent analogs that could be further developed into viable drug candidates .
Case Study 1: Antimicrobial Activity
A study investigated a series of bromophenyl derivatives, including those related to this compound, demonstrating significant antimicrobial activity against resistant strains of bacteria. The findings highlighted the importance of the bromophenyl moiety in enhancing antibacterial properties.
Case Study 2: Anticancer Efficacy
In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
